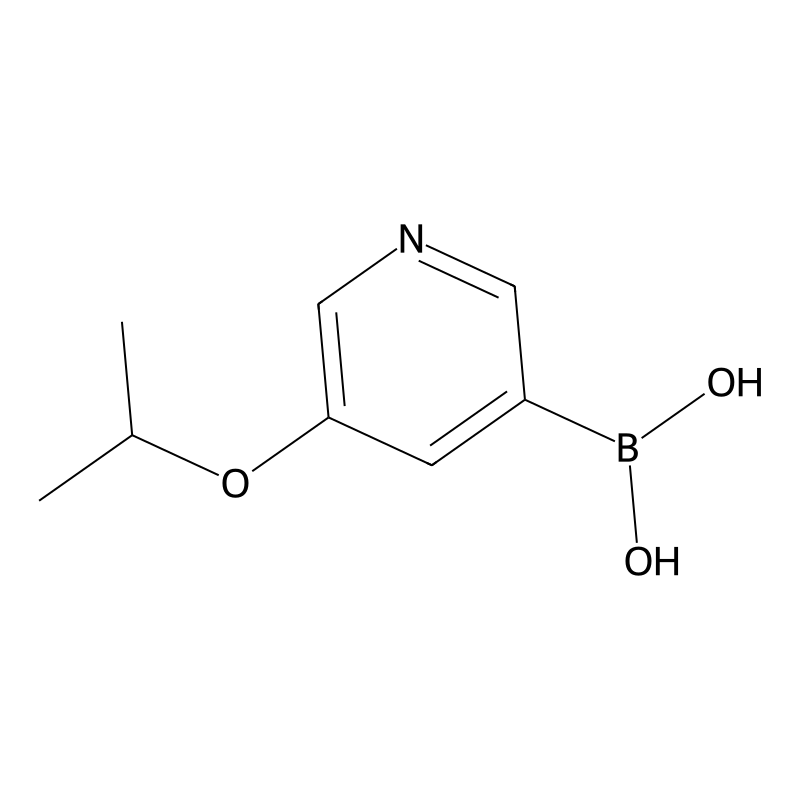(5-Isopropoxypyridin-3-yl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Suzuki-Miyaura Coupling Reactions
Suzuki-Miyaura coupling reactions are powerful tools in organic synthesis for constructing carbon-carbon bonds. (5-Isopropoxypyridin-3-yl)boronic acid acts as a versatile building block in these reactions. The boron atom readily couples with various organic halides or triflates in the presence of a palladium catalyst to form new carbon-carbon bonds. This allows researchers to introduce the (5-isopropoxypyridin-3-yl) group into complex organic molecules with various functionalities [].
Here are some examples of scientific research applications of (5-Isopropoxypyridin-3-yl)boronic acid:
Development of new pharmaceuticals
Researchers can utilize (5-isopropoxypyridin-3-yl)boronic acid to synthesize novel drug candidates with potential therapeutic applications. By incorporating the (5-isopropoxypyridin-3-yl) group into the structure of a drug molecule, they can modulate its biological properties, such as target binding affinity or metabolic stability [].
Synthesis of functional materials
This boronic acid can be a building block for the design of novel functional materials with specific properties. For instance, researchers can introduce the (5-isopropoxypyridin-3-yl) group into organic semiconductors or light-emitting materials to tailor their electrical or optical properties [].
Exploration of new catalysts
The unique structure of (5-isopropoxypyridin-3-yl)boronic acid can be used to develop new and efficient catalysts for various chemical reactions. By attaching this group to a transition metal complex, researchers can create catalysts with enhanced activity and selectivity for specific transformations [].
(5-Isopropoxypyridin-3-yl)boronic acid is a boronic acid derivative characterized by the presence of an isopropoxy group attached to the pyridine ring at the 5-position and a boronic acid functional group at the 3-position. Its molecular formula is CHBNO, and it has gained attention due to its potential applications in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
- Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling aryl boronic acids with aryl halides in the presence of palladium catalysts .
- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the reactivity of the pyridine ring .
- Condensation Reactions: It can react with diols or diamines to form cyclic boronate esters or amides .
- Cross-Coupling Reactions: It can participate in various cross-coupling reactions, such as Heck and Sonogashira reactions, under appropriate conditions .
The synthesis of (5-Isopropoxypyridin-3-yl)boronic acid can be achieved through several methods:
- Direct Boronation: Reaction of 5-isopropoxypyridine with boron reagents such as boron trifluoride or trialkylboranes can yield the desired boronic acid.
- Suzuki Coupling: Utilizing a pre-existing pyridine derivative, this method involves coupling with suitable aryl halides in the presence of palladium catalysts .
- Functional Group Transformation: Starting from a suitable precursor, functional group transformations can be employed to introduce the boronic acid functionality.
(5-Isopropoxypyridin-3-yl)boronic acid finds applications primarily in:
- Organic Synthesis: Its role as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
- Medicinal Chemistry: Potential use in developing pharmaceuticals targeting specific biological pathways.
- Material Science: As a precursor for functional materials and polymers.
Interaction studies involving (5-Isopropoxypyridin-3-yl)boronic acid focus on its reactivity with various substrates in synthetic chemistry. These studies often evaluate its efficiency in Suzuki-Miyaura coupling and other cross-coupling reactions, assessing factors such as yield and selectivity under varying conditions . Additionally, research may explore its interactions with biological targets, although detailed studies are still emerging.
Several compounds share structural similarities with (5-Isopropoxypyridin-3-yl)boronic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (4-Methoxypyridin-3-yl)boronic acid | Methoxy group at position 4 | Higher electron density may influence reactivity |
| (6-Aminopyridin-3-yl)boronic acid | Amino group at position 6 | Potential for hydrogen bonding interactions |
| (5-Chloropyridin-3-yl)boronic acid | Chlorine substituent at position 5 | Increased electrophilicity due to chlorine atom |
| (4-Fluoropyridin-3-yl)boronic acid | Fluorine substituent at position 4 | Enhanced stability and reactivity in certain conditions |
These compounds exhibit unique properties that differentiate them from (5-Isopropoxypyridin-3-yl)boronic acid, particularly concerning their electronic characteristics and reactivity profiles in various








